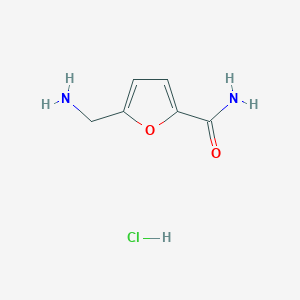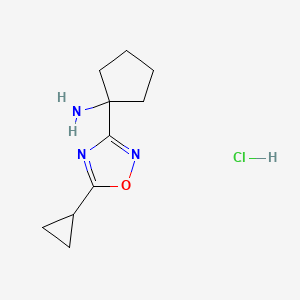![molecular formula C11H20N2O2 B1377972 6-Amino-3-azabicyclo[3.1.1]heptane-3-carboxylate de tert-butyle CAS No. 1427359-44-1](/img/structure/B1377972.png)
6-Amino-3-azabicyclo[3.1.1]heptane-3-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a bicyclic heptane ring system. It is used as a reagent in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines, which are RET inhibitors used in pharmaceutical compositions .
Applications De Recherche Scientifique
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies due to its unique structure and functional groups.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Méthodes De Préparation
The synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves several steps. One common method includes the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a reducing agent. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and reduced derivatives of the original compound.
Mécanisme D'action
The mechanism of action of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. This inhibition can lead to the suppression of specific biochemical pathways, making it useful in the treatment of diseases such as cancer .
Comparaison Avec Des Composés Similaires
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but with a different ring system, leading to variations in its chemical properties and reactivity.
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: This compound has a larger bicyclic ring system, which affects its binding affinity and specificity towards molecular targets.
The uniqueness of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)


